2-(Benzylideneamino)propan-1-ol
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Overview
Description
2-(Benzylideneamino)propan-1-ol is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of benzaldehyde and 2-aminopropanol, resulting in a molecule that has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)propan-1-ol typically involves the condensation reaction between benzaldehyde and 2-aminopropanol. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylideneamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as benzylidene oxides.
Reduction: The corresponding amine and benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylideneamino)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzylideneamino)propan-1-ol involves its interaction with various molecular targets. The Schiff base can form coordination complexes with metal ions, which can then participate in catalytic processes. The compound’s biological activity is attributed to its ability to interact with cellular components, leading to effects such as inhibition of microbial growth or scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylideneamino)butan-1-ol
- 2-(Benzylideneamino)phenol
- 2-(Benzylideneamino)aniline
Uniqueness
2-(Benzylideneamino)propan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(benzylideneamino)propan-1-ol |
InChI |
InChI=1S/C10H13NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-7,9,12H,8H2,1H3 |
InChI Key |
BMAZMAOUVJIQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
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